Mebeverine (D6 Hydrochloride)
Overview
Description
Mebeverine (D6 Hydrochloride) is a musculo tropic antispasmodic agent commonly employed for the management of irritable bowel syndrome. This medication is known for its favorable safety profile, as it is associated with minimal adverse effects. Mebeverine (D6 Hydrochloride) exerts its therapeutic effects by directly targeting the cellular level to induce relaxation of the stomach muscles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mebeverine (D6 Hydrochloride) involves the reaction of 4-(ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino)butyl 3,4-dimethoxybenzoate with hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, Mebeverine (D6 Hydrochloride) is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Mebeverine (D6 Hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic rings or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of Mebeverine (D6 Hydrochloride), which can have different pharmacological properties .
Scientific Research Applications
Mebeverine (D6 Hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antispasmodic agents and their mechanisms.
Biology: Investigated for its effects on smooth muscle cells and its potential therapeutic applications.
Medicine: Widely used in the treatment of irritable bowel syndrome and other gastrointestinal disorders.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Mebeverine (D6 Hydrochloride) works by relaxing the muscles in the gut. It achieves this through direct action on the smooth muscles of the gastrointestinal tract. This action helps to alleviate pain and cramping associated with conditions like irritable bowel syndrome. The compound may affect calcium channels and muscarinic receptors, contributing to its antispasmodic effects .
Comparison with Similar Compounds
Dicyclomine: Another antispasmodic agent used for similar indications.
Hyoscine Butylbromide: Used to relieve smooth muscle spasms.
Alverine Citrate: Another compound with antispasmodic properties.
Uniqueness of Mebeverine (D6 Hydrochloride): Mebeverine (D6 Hydrochloride) is unique due to its specific mechanism of action, which involves direct relaxation of smooth muscles without significant systemic anticholinergic effects. This makes it a preferred choice for patients who may be sensitive to the side effects of other antispasmodic agents .
Properties
IUPAC Name |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-bis(trideuteriomethoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H/i4D3,5D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGQWYOULXPJRE-FFPZBHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)OCCCCN(CC)C(C)CC2=CC=C(C=C2)OC)OC([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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